molecular formula C20H24N10O13P2 B11935094 cGAMP(Cyclic GMP-AMP),849214-04-6,Cyclic AMP-GMP; Cyclic GMP-AMP

cGAMP(Cyclic GMP-AMP),849214-04-6,Cyclic AMP-GMP; Cyclic GMP-AMP

Cat. No.: B11935094
M. Wt: 674.4 g/mol
InChI Key: RFCBNSCSPXMEBK-RPKOMYRRSA-N
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Description

Cyclic GMP-AMP (Cyclic Guanosine Monophosphate-Adenosine Monophosphate), also known as Cyclic AMP-GMP, is a cyclic dinucleotide composed of guanosine and adenosine linked by two phosphodiester bonds. It is a crucial second messenger in various biological processes, particularly in the innate immune response. Cyclic GMP-AMP is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA, leading to the activation of the stimulator of interferon genes (STING) pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclic GMP-AMP can be synthesized chemically or biologically. Chemical synthesis involves the cyclization of guanosine monophosphate (GMP) and adenosine monophosphate (AMP) using phosphodiester bond formation. this method often results in low yields and requires organic solvents .

Biological synthesis involves the use of recombinant cyclic GMP-AMP synthase (cGAS) expressed in Escherichia coli. This method is more efficient and environmentally friendly. The recombinant cGAS catalyzes the formation of cyclic GMP-AMP from GMP and AMP in the presence of double-stranded DNA. The reaction conditions include optimized media composition, supplementation of divalent cations, and controlled temperature .

Industrial Production Methods: Industrial production of cyclic GMP-AMP typically employs microbial-based methods due to their scalability and sustainability. The process involves the overexpression of cGAS in Escherichia coli, followed by purification using anion exchange chromatography. This method yields high-purity cyclic GMP-AMP without the need for organic solvents .

Chemical Reactions Analysis

Types of Reactions: Cyclic GMP-AMP undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation. Hydrolysis of cyclic GMP-AMP can be catalyzed by phosphodiesterases, resulting in the formation of linear GMP and AMP .

Common Reagents and Conditions: Common reagents used in the reactions of cyclic GMP-AMP include phosphodiesterases for hydrolysis and oxidizing agents for oxidation reactions. The conditions for these reactions typically involve aqueous solutions at physiological pH and temperature .

Major Products Formed: The major products formed from the hydrolysis of cyclic GMP-AMP are linear GMP and AMP. Oxidation reactions can lead to the formation of oxidized nucleotides .

Scientific Research Applications

Cyclic GMP-AMP has numerous scientific research applications across various fields:

Chemistry: In chemistry, cyclic GMP-AMP is used as a model compound to study the synthesis and properties of cyclic dinucleotides. It also serves as a substrate for enzymatic assays involving phosphodiesterases .

Biology: In biology, cyclic GMP-AMP plays a crucial role in the innate immune response. It is involved in the detection of cytosolic double-stranded DNA and the activation of the STING pathway, leading to the production of type I interferons and other cytokines .

Medicine: In medicine, cyclic GMP-AMP is being explored as a potential therapeutic agent for cancer and infectious diseases. Its ability to activate the immune response makes it a promising candidate for immunotherapy and vaccine adjuvants .

Industry: In the industry, cyclic GMP-AMP is used in the development of diagnostic assays and as a research tool for studying immune signaling pathways .

Mechanism of Action

Cyclic GMP-AMP exerts its effects by binding to the stimulator of interferon genes (STING) protein in the endoplasmic reticulum. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines .

Comparison with Similar Compounds

Cyclic GMP-AMP is unique among cyclic dinucleotides due to its ability to activate the STING pathway. Similar compounds include cyclic di-GMP (cyclic diguanylate monophosphate) and cyclic di-AMP (cyclic diadenylate monophosphate), which are also involved in bacterial signaling and immune responses. cyclic GMP-AMP is distinct in its role as a second messenger in the innate immune response to cytosolic DNA .

List of Similar Compounds:
  • Cyclic di-GMP (cyclic diguanylate monophosphate)
  • Cyclic di-AMP (cyclic diadenylate monophosphate)
  • Cyclic AMP (cyclic adenosine monophosphate)
  • Cyclic GMP (cyclic guanosine monophosphate)

Properties

Molecular Formula

C20H24N10O13P2

Molecular Weight

674.4 g/mol

IUPAC Name

2-amino-9-[(1S,6S,8R,9S,10S,15S,17R,18S)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12+,13+,18+,19+/m0/s1

InChI Key

RFCBNSCSPXMEBK-RPKOMYRRSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@H]5[C@H]([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O

Origin of Product

United States

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